
1,5-Dichloro-1,5-diethenyl-1,5-dimethyl-3,3-diphenyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-1,5-diethenyl-1,5-dimethyl-3,3-diphenyltrisiloxane is a unique organosilicon compound characterized by its trisiloxane backbone
Preparation Methods
The synthesis of 1,5-Dichloro-1,5-diethenyl-1,5-dimethyl-3,3-diphenyltrisiloxane typically involves the reaction of chlorosilanes with vinyl and phenyl groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in specialized reactors to accommodate the production of significant quantities of the compound.
Chemical Reactions Analysis
1,5-Dichloro-1,5-diethenyl-1,5-dimethyl-3,3-diphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium alkoxides or amines.
Addition: The vinyl groups in the compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-silicon bonds.
Scientific Research Applications
1,5-Dich
Properties
CAS No. |
56764-60-4 |
|---|---|
Molecular Formula |
C18H22Cl2O2Si3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
bis[(chloro-ethenyl-methylsilyl)oxy]-diphenylsilane |
InChI |
InChI=1S/C18H22Cl2O2Si3/c1-5-23(3,19)21-25(22-24(4,20)6-2,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h5-16H,1-2H2,3-4H3 |
InChI Key |
RTWMXGIVJWQYMP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=C)(O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C=C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


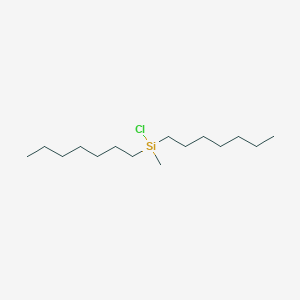


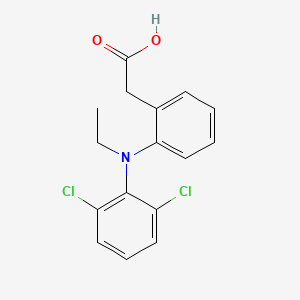

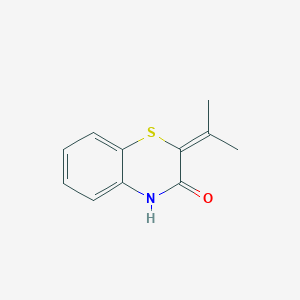
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
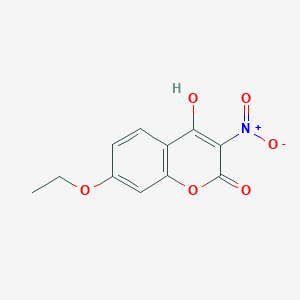
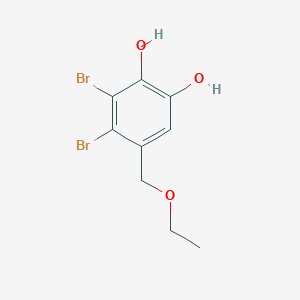
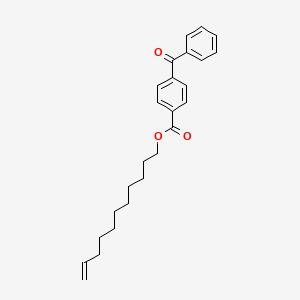
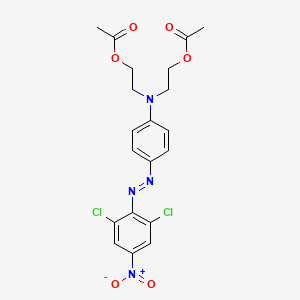
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
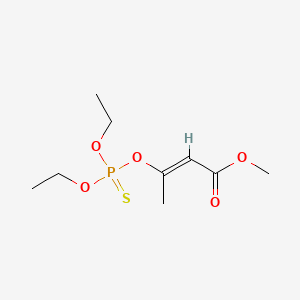
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
